ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate: is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by its benzyl group attached to the triazole ring and an ethyl ester group at the fourth position of the triazole ring.
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through the reaction of 3-methylbenzylamine with ethyl 1H-1,2,3-triazole-4-carboxylate under acidic conditions.
Cyclization Reactions: Cyclization of appropriate precursors, such as 3-methylbenzyl azide and ethyl acetoacetate, can also be employed to form the triazole ring.
Industrial Production Methods:
Batch Processing: Industrial production often involves batch processing where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Continuous flow synthesis can be used to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated triazoles, alkylated triazoles.
Scientific Research Applications
Chemistry: Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases. Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Ethyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-5-carboxylate
Uniqueness: Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern on the benzyl group and the position of the carboxylate group on the triazole ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 1-[(3-methylphenyl)methyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)12-9-16(15-14-12)8-11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMOSFOMUJIVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.